molecular formula C29H26N4O3S B2700079 N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1794783-81-5

N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2700079
CAS No.: 1794783-81-5
M. Wt: 510.61
InChI Key: HCNOFYSXGMOQPZ-UHFFFAOYSA-N
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Description

The compound N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by:

  • A pyrrolo[3,2-d]pyrimidine heterocyclic core with a 4-oxo group.
  • Substituents at position 3 (4-methoxyphenyl), position 7 (phenyl), and position 2 (sulfanyl acetamide linked to a 2,5-dimethylphenyl group).

The 4-methoxyphenyl group may enhance lipid solubility and membrane permeability, while the sulfanyl acetamide moiety could facilitate hydrogen bonding with target proteins .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O3S/c1-18-9-10-19(2)24(15-18)31-25(34)17-37-29-32-26-23(20-7-5-4-6-8-20)16-30-27(26)28(35)33(29)21-11-13-22(36-3)14-12-21/h4-16,30H,17H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNOFYSXGMOQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,2-d]pyrimidine structure, followed by the introduction of the sulfanyl group and subsequent acetamide formation. Common reagents used in these reactions include various halogenated compounds, amines, and thiols under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, amines, and thiols under various conditions such as reflux, microwave irradiation, or photochemical activation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The pyrrolo[3,2-d]pyrimidine core differentiates the target compound from analogs with alternative fused-ring systems:

Compound Name Core Structure Key Structural Features Potential Biological Implications References
Target Compound Pyrrolo[3,2-d]pyrimidine Planar aromatic core, 4-oxo group Kinase inhibition, ATP-binding competition
N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide () Triazolo[4,3-c]pyrimidine Non-planar triazole ring, 4-fluorophenyl Enhanced metabolic stability
N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide () Thieno[3,2-d]pyrimidine Sulfur-containing thiophene ring Altered electronic properties

Key Insight: The pyrrolo-pyrimidine core offers a balance of planarity and hydrogen-bonding capacity, while thieno- or triazolo-pyrimidine analogs may exhibit improved stability or altered target selectivity .

Substituent Analysis

Substituents significantly influence pharmacological and physicochemical properties:

Substituent Position Target Compound Analog () Functional Impact
Position 3 4-Methoxyphenyl 4-Chlorophenyl () Methoxy enhances solubility; chloro increases lipophilicity
Position 7 Phenyl Cyclopenta[4,5]thieno ring () Phenyl maintains aromatic interactions
Position 2 Sulfanyl acetamide Sulfanyl acetamide with 2,5-dimethylphenyl Consistent hydrogen-bonding potential

Table 1 : Substituent-driven properties.

  • The 4-methoxyphenyl group in the target compound may improve solubility compared to 4-chlorophenyl in , which could enhance bioavailability .
  • 2,5-dimethylphenyl in the acetamide chain likely reduces metabolic degradation compared to unsubstituted aryl groups .

Biological Activity

N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features contribute to its biological activity, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The compound has a molecular formula of C27H27N3O3S and a molecular weight of approximately 453.6 g/mol. The structure incorporates several functional groups that may influence its biological interactions:

  • Dimethylphenyl group : Enhances lipophilicity.
  • Methoxyphenyl substituent : May contribute to receptor binding affinity.
  • Pyrrolo[3,2-d]pyrimidine core : Known for diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activity of this compound requires further empirical studies to establish its pharmacological profile.

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(3-methoxyphenyl)-2-{(3-(4-chlorophenyl)-5-methylthiazol-2-yl)sulfanyl}acetamideSimilar thiazole structureAntimicrobial
5-Methylthieno[3,2-d]pyrimidine derivativesThienopyrimidine coreAnticancer
6-Methoxythieno[3,2-d]pyrimidinesMethoxy substitutionAnti-inflammatory

The mechanism by which this compound exerts its effects is not fully elucidated but may involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit myeloperoxidase (MPO), which plays a role in inflammatory processes.
  • Receptor interactions : The methoxy and dimethyl groups may enhance binding to specific receptors involved in cancer proliferation pathways.
  • Cell cycle modulation : Some pyrrolo[3,2-d]pyrimidine derivatives have demonstrated the ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds for their anticancer properties. For instance:

  • Anticancer Screening : A study screened a library of compounds against multicellular spheroids to identify novel anticancer agents. The results indicated that certain pyrrolo derivatives exhibited significant cytotoxicity against various cancer cell lines .
  • Inflammation Models : Research on related thiazole compounds revealed their potential as anti-inflammatory agents in animal models . This suggests that this compound could similarly modulate inflammatory responses.

Q & A

Q. What is the standard synthetic route for preparing this compound, and how can intermediates be characterized?

The synthesis typically involves multi-step heterocyclic chemistry, starting with the formation of the pyrrolo[3,2-d]pyrimidinone core. A common approach includes:

  • Step 1 : Condensation of substituted phenylacetamide derivatives with thiourea analogs to introduce the sulfanyl group.
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for phenyl group introduction).
  • Step 3 : Final acetylation or amidation to append the 2,5-dimethylphenyl moiety. Intermediate characterization should use HPLC-MS for purity assessment and NMR (1H/13C) to confirm regioselectivity. X-ray crystallography (e.g., ) can resolve ambiguities in stereochemistry .

Q. How can researchers validate the compound’s structural integrity using spectroscopic and crystallographic methods?

  • NMR : Compare experimental 1H/13C spectra with computational predictions (e.g., density functional theory, DFT) for the expected substituent environments.
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS).
  • X-ray Diffraction : Single-crystal analysis (as in ) provides definitive bond lengths/angles and packing interactions. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 18.220 Å, β = 108.76°) are typical for acetamide derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed NMR peaks (e.g., unexpected splitting or shifts) may arise from dynamic effects (e.g., rotational barriers in sulfanyl groups) or crystal packing. Mitigation strategies include:

  • Variable-Temperature NMR : Probe conformational flexibility.
  • Cross-Validation : Compare with X-ray data (e.g., highlights sulfanyl-acetamide torsion angles influencing NMR shifts).
  • DFT Calculations : Simulate spectra under different conformers to match experimental data .

Q. How can heuristic algorithms optimize reaction conditions for improved yield or regioselectivity?

Bayesian optimization or design of experiments (DoE) can systematically explore parameter space (e.g., temperature, catalyst loading). For example:

  • Parameter Screening : Use fractional factorial designs to identify critical variables (e.g., solvent polarity for nucleophilic substitution).
  • Response Surface Modeling : Predict optimal conditions for key steps (e.g., ’s use of flow chemistry for oxidation reactions).
  • Case Study : A 15% yield improvement was achieved for analogous pyrrolo-pyrimidines by optimizing residence time and temperature in flow reactors .

Q. What computational methods predict the compound’s physicochemical properties and binding interactions?

  • LogP/Solubility : Use tools like ACD/Labs or PubChem’s computed properties (e.g., ).
  • Docking Studies : Molecular dynamics (MD) simulations can model interactions with biological targets (e.g., kinase domains).
  • ADMET Profiling : Predict metabolic stability using CYP450 binding models. For example, the methoxyphenyl group may influence cytochrome inhibition .

Data Analysis and Methodological Challenges

Q. How should researchers address low reproducibility in crystallographic data?

  • Disorder Handling : Refine split positions for disordered atoms (e.g., ’s R factor = 0.054 after disorder correction).
  • Data Quality : Ensure high-resolution datasets (e.g., I/σ(I) > 2.0) and validate with Rint < 5%.
  • Software Tools : Use SHELXL for refinement and PLATON for validation (e.g., ) .

Q. What statistical approaches validate purity and stability in long-term storage?

  • Accelerated Stability Studies : Use Arrhenius modeling to predict degradation under varying temperatures/humidity.
  • HPLC-UV/PDA : Monitor impurity profiles over time. A ≥95% purity threshold is common (e.g., ).
  • Kinetic Analysis : Fit degradation data to zero/first-order models to estimate shelf life .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC/XRD215–220°C (decomposes)
LogP (Octanol-Water)Computational (PubChem)3.8 ± 0.3
Crystallographic Space GroupSingle-crystal XRDMonoclinic (P21/c)
Synthetic Yield (Optimized)DoE/Bayesian Optimization62–68% (post-optimization)

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